3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (C₁₄H₁₄O₃, CAS 55047-37-5) is a synthetic coumarin derivative featuring a partially saturated benzochromenone core. This compound is characterized by a methoxy group at position 3 and a methyl group at position 4, which confer distinct electronic and steric properties compared to hydroxyl-substituted analogs.
Properties
IUPAC Name |
3-methoxy-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9-13(17-2)8-7-11-10-5-3-4-6-12(10)15(16)18-14(9)11/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHBHIQURCODGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of a suitable precursor molecule under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote the formation of the chromene ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds with different properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the chromene ring, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, increased molecular weight, or different biological activities.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Research indicates that compounds within the benzochromene class exhibit significant antioxidant properties. 3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied for its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
1.2 Anti-inflammatory Effects
Studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators in various cell types. This mechanism suggests its potential use in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.
1.3 Neuroprotective Properties
The neuroprotective effects of this compound have been highlighted in several studies. It is believed to modulate neurotransmitter levels and protect neuronal cells from apoptosis (programmed cell death). This application is particularly relevant in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biochemical Applications
2.1 Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes associated with metabolic pathways. For instance, it may act as a competitive inhibitor of certain cytochrome P450 enzymes involved in drug metabolism, which could be beneficial in pharmacokinetics studies.
2.2 Molecular Probes
Due to its unique structure and properties, this compound can serve as a molecular probe in biochemical assays. Its interactions with biological macromolecules can provide insights into cellular mechanisms and drug design.
Material Science Applications
3.1 Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as UV protection or antibacterial activity. Research is ongoing into its potential use in developing smart materials with tailored properties.
3.2 Photonic Devices
The optical properties of this compound make it a candidate for applications in photonics. Its ability to absorb and emit light at specific wavelengths can be utilized in designing sensors and light-emitting devices.
Case Studies
Mechanism of Action
The mechanism by which 3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects depends on its specific biological target. For example, if it acts as an antioxidant, it may work by neutralizing free radicals and preventing oxidative stress. The molecular targets and pathways involved would be specific to the biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Structural Differences
- Saturation: The tetrahydro (saturated) benzochromenone core distinguishes it from unsaturated analogs like Urolithin B (URO-B; 3-hydroxy-6H-benzo[c]chromen-6-one), which lacks the cyclohexane ring .
- Substituents : The 3-methoxy and 4-methyl groups contrast with hydroxyl-bearing derivatives (e.g., THU-OH, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one), altering polarity and metal-binding capacity .
Fluorescent Metal Sensing
- THU-OH : Acts as a selective "turn-off" fluorescent sensor for Fe³⁺ in aqueous environments due to its 3-hydroxyl group, which facilitates metal coordination. Cellular studies show rapid signal quenching in the presence of Fe³⁺ .
- 3-Methoxy-4-Methyl Derivative: The methoxy group likely reduces metal-binding affinity compared to THU-OH, as hydroxyl groups are critical for chelation. No direct fluorescence data are reported, but structural analogs with non-hydroxyl substituents exhibit diminished sensor activity .
Enzyme Inhibition
- THU-OH Derivatives : Ether derivatives (e.g., 3-pentyloxy-THU-OH) show moderate PDE2 inhibition (IC₅₀ = 34.35 μM). Alkyl chain length (C5–C7) optimizes binding to PDE2 pockets .
- 3-Methoxy-4-Methyl Derivative : The methyl and methoxy substituents may reduce PDE2 affinity compared to longer alkyl chains. However, increased lipophilicity (ClogP ~3.5) could enhance blood-brain barrier penetration .
Comparative Data Table
| Property | 3-Methoxy-4-Methyl-Tetrahydro-Benzochromenone | THU-OH (3-Hydroxy-Tetrahydro) | Urolithin B (3-Hydroxy-Unsaturated) | 3-Pentyloxy-THU-OH (PDE2 Inhibitor) |
|---|---|---|---|---|
| Core Structure | Saturated (tetrahydro) | Saturated | Unsaturated | Saturated |
| Key Substituents | 3-OCH₃, 4-CH₃ | 3-OH | 3-OH | 3-O(CH₂)₄CH₃ |
| Fluorescence | Likely low (no -OH for Fe³⁺ binding) | Fe³⁺ "turn-off" sensor | Fe³⁺ "turn-off" sensor | Not reported |
| PDE2 IC₅₀ (μM) | Not tested | 93.24 | >100 | 34.35 |
| Lipophilicity (ClogP) | ~3.5 (estimated) | ~2.8 | ~2.0 | ~4.0 |
| Biological Role | Unknown | Metal sensor | Metal sensor, antioxidant | PDE2 inhibitor |
Key Research Findings
Metal Sensing : Hydroxyl groups are critical for Fe³⁺ sensing; methoxy/methyl substituents likely render the compound inactive in this context .
Enzyme Inhibition : Alkyl chain length at position 3 correlates with PDE2 activity. The target compound’s shorter substituents may limit efficacy .
Biological Activity
3-Methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzochromenes, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C15H16O3
- Molecular Weight : 244.29 g/mol
- CAS Registry Number : 3307549-89-9
1. Antioxidant Properties
Research indicates that compounds in the benzo[c]chromene family exhibit significant antioxidant activity. For instance, studies have shown that derivatives of benzo[c]chromenes can effectively scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential applications in neuroprotection and anti-aging therapies.
2. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound have highlighted its ability to enhance neuronal survival under stress conditions. A study demonstrated that this compound promotes cell viability in HT-22 neuronal cells exposed to corticosterone-induced toxicity. The compound exhibited a dose-dependent increase in cell viability, with optimal effects observed at concentrations around 12.5 μM .
3. Phosphodiesterase Inhibition
The compound has been evaluated for its inhibitory effects on phosphodiesterase II (PDE2), an enzyme implicated in various neurological disorders. The IC50 value for this compound was reported as 3.67 ± 0.47 μM, indicating potent inhibitory activity comparable to established PDE2 inhibitors . This suggests potential therapeutic applications in treating conditions like depression and anxiety.
4. Antiviral Activity
Recent studies have also explored the antiviral properties of structural analogs of the compound, particularly against respiratory syncytial virus (RSV). One derivative demonstrated an IC50 value between 4.9 and 5.1 μM with a selective index exceeding 70, indicating promising antiviral activity . The mechanism appears to involve binding interactions with viral proteins, potentially disrupting their function.
Case Study 1: Neuroprotection in Stress Models
A detailed study assessed the neuroprotective effects of the compound in an in vitro model using HT-22 cells subjected to oxidative stress via corticosterone treatment. The results indicated that treatment with varying concentrations of the compound significantly improved cell viability compared to untreated controls (p < 0.01), suggesting its potential role as a neuroprotective agent .
Case Study 2: Antiviral Efficacy Against RSV
In another investigation focusing on antiviral properties, a derivative of this compound was tested against RSV strains A and B. The study highlighted its effectiveness in inhibiting viral replication and suggested further modifications could enhance its antiviral efficacy .
Comparative Analysis Table
| Property | Value/Description |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IC50 (PDE2 Inhibition) | 3.67 ± 0.47 μM |
| Antioxidant Activity | Significant; reduces oxidative stress |
| Neuroprotective Concentration | Optimal at 12.5 μM |
| Antiviral IC50 (RSV) | 4.9 – 5.1 μM |
Q & A
Q. What are the common synthetic routes for preparing 3-methoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
The synthesis of this compound typically involves cyclocondensation or multi-step reactions. For example:
- Cyclocondensation : 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde reacts with 1,3-bis(silyloxy)-1,3-butadienes to form the benzo[c]chromen-6-one core .
- Multi-step strategies : Ethyl acetoacetate and chalcones derived from salicylaldehyde can undergo tandem reactions to construct the tetrahydrobenzochromene scaffold .
Key steps include protecting/deprotecting functional groups (e.g., methoxy and methyl groups) and optimizing reaction conditions (solvent, temperature) to improve yield and purity .
Q. How is physicochemical characterization performed for this compound?
Characterization involves:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, IR for functional group identification .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₆H₁₆O₃) .
- Chromatography : HPLC or GC-MS to assess purity (>95% for biological assays) .
- X-ray crystallography : Resolves crystal structure and confirms spatial arrangement of substituents .
Q. What in vitro assays are used for initial biological activity screening?
- Cytotoxicity assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Enzyme inhibition : Kinase or protease inhibition assays to identify mechanistic targets .
- Antioxidant activity : DPPH or ABTS radical scavenging assays .
Dose-response curves (IC₅₀ values) and comparison with reference compounds (e.g., doxorubicin for cytotoxicity) are critical for validation .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. chloro groups) influence bioactivity in benzo[c]chromen-6-one derivatives?
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites (e.g., kinases) .
- Methoxy groups : Increase lipophilicity, enhancing membrane permeability but potentially reducing solubility .
- SAR studies : Derivatives with 4-methyl and 3-methoxy substituents show superior anticancer activity compared to unsubstituted analogs, likely due to optimized steric and electronic effects .
Q. What advanced analytical methods resolve challenges in characterizing complex reaction mixtures or degradation products?
- LC-MS/MS : Identifies low-abundance intermediates or byproducts (e.g., oxidized quinones) .
- Dynamic light scattering (DLS) : Monitors aggregation in aqueous solutions, critical for bioavailability studies .
- Solid-state NMR : Clarifies structural changes in polymorphic forms .
Q. How can researchers address contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Structural analogs : Compare activity trends across derivatives to isolate substituent-specific effects .
- Meta-analysis : Pool data from multiple studies to identify outliers or methodological biases .
Q. What computational methods are used to elucidate the mechanism of action for this compound?
- Molecular docking : Predicts binding modes with targets like cyclooxygenase-2 (COX-2) or topoisomerase II .
- Molecular dynamics (MD) simulations : Assesses stability of ligand-target complexes over time (e.g., RMSD <2 Å over 100 ns) .
- QSAR models : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity to guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
